![molecular formula C18H19ClFN3O2 B2734046 5-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-fluorobenzamide CAS No. 1396799-48-6](/img/structure/B2734046.png)
5-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-fluorobenzamide” is a chemical compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the given compound, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Applications De Recherche Scientifique
Synthesis and Biological Activities
Research has delved into synthesizing novel compounds with structural similarities to 5-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-fluorobenzamide, exploring their potential insecticidal and antimicrobial activities. For example, studies on 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles and 2,4-dichloro-5-fluorophenyl containing oxadiazoles have highlighted their significant insecticidal and antimicrobial properties, respectively, suggesting potential applications in pest and disease control (Shi et al., 2000); (Karthikeyan et al., 2008).
Anticonvulsant and Sedative-Hypnotic Effects
Another research avenue involves evaluating the pharmacological effects of related compounds as potential anticonvulsant and sedative-hypnotic agents. Compounds bearing the 4-thiazolidinone ring, similar in complexity to the subject compound, have shown promising anticonvulsant activity and sedative-hypnotic effects without impairing learning and memory, implicating the role of benzodiazepine receptors in their action (Faizi et al., 2017).
Antimicrobial and Antifungal Activities
Further investigations into fluorobenzamides containing thiazole and thiazolidine structures have unveiled their potential as antimicrobial agents. Studies indicate that the presence of a fluorine atom significantly enhances antimicrobial activity, with certain compounds showing high efficacy against a range of bacterial and fungal strains, underlining the importance of structural features in biological activity (Desai et al., 2013).
Potential as Anticancer Agents
Research has also identified certain 1,2,4-oxadiazole derivatives as potent apoptosis inducers and potential anticancer agents. The discovery of compounds that can induce apoptosis in cancer cells, coupled with their activity in tumor models, points to the therapeutic potential of these structures in cancer treatment. The identification of molecular targets such as TIP47, an IGF II receptor binding protein, offers insights into their mechanism of action and potential for development as anticancer drugs (Zhang et al., 2005).
Orientations Futures
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . This suggests a wide range of potential future applications for compounds like “5-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-fluorobenzamide”.
Propriétés
IUPAC Name |
5-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c19-12-6-7-14(20)13(10-12)16(24)22-18(8-2-1-3-9-18)17-21-15(23-25-17)11-4-5-11/h6-7,10-11H,1-5,8-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFJNKCHSUNIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=C(C=CC(=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
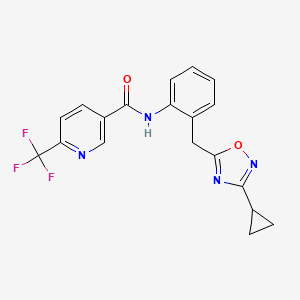
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2733964.png)
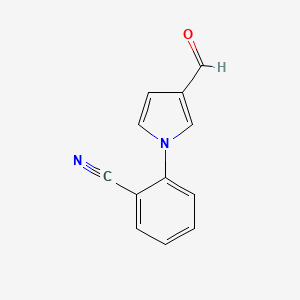
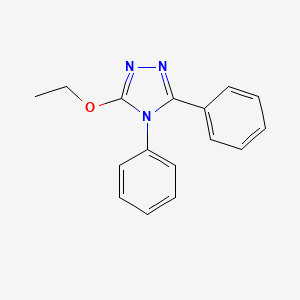
![7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733972.png)
![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2733974.png)
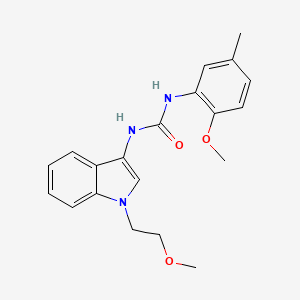
![3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2733978.png)
![2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2733980.png)
![N-(1-cyanocyclopentyl)-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2733982.png)
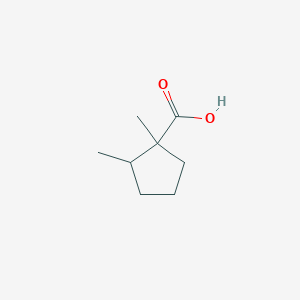
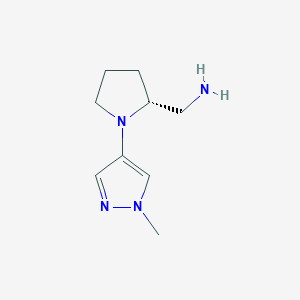
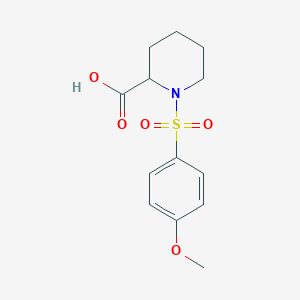
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2733986.png)
